![molecular formula C18H22 B13787326 1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene CAS No. 2816-98-0](/img/structure/B13787326.png)
1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Xylyl)-1-(3,4-xylyl)ethane is an organic compound characterized by the presence of two xylyl groups attached to an ethane backbone Xylyl groups are derived from xylene, which is a dimethylbenzene
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,3-Xylyl)-1-(3,4-xylyl)ethane can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2,3-dimethylbenzene (o-xylene) and 3,4-dimethylbenzene (m-xylene) with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,3-xylyl)-1-(3,4-xylyl)ethane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(2,3-Xylyl)-1-(3,4-xylyl)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
- Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
- Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation: Corresponding carboxylic acids.
- Reduction: Saturated hydrocarbons.
- Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1-(2,3-Xylyl)-1-(3,4-xylyl)ethane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,3-xylyl)-1-(3,4-xylyl)ethane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
- 1-(2,4-Xylyl)-1-(3,5-xylyl)ethane
- 1-(2,5-Xylyl)-1-(3,4-xylyl)ethane
- 1-(2,3-Xylyl)-1-(4,5-xylyl)ethane
Uniqueness: 1-(2,3-Xylyl)-1-(3,4-xylyl)ethane is unique due to the specific positioning of the xylyl groups, which can influence its chemical reactivity and physical properties. This distinct structure may result in different interactions with other molecules compared to its isomers.
属性
CAS 编号 |
2816-98-0 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1-[1-(3,4-dimethylphenyl)ethyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-12-9-10-17(11-14(12)3)16(5)18-8-6-7-13(2)15(18)4/h6-11,16H,1-5H3 |
InChI 键 |
GAYGTTQJQBOZLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)C2=CC(=C(C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


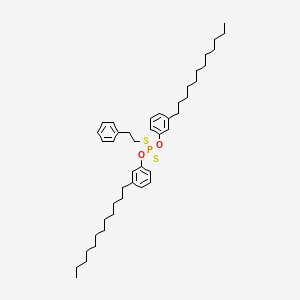

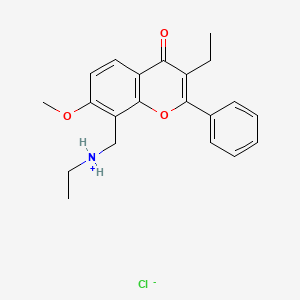
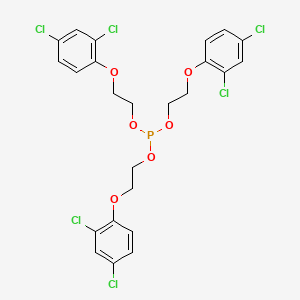
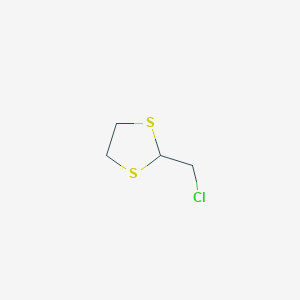
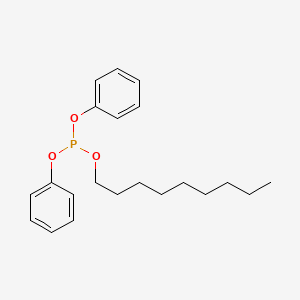
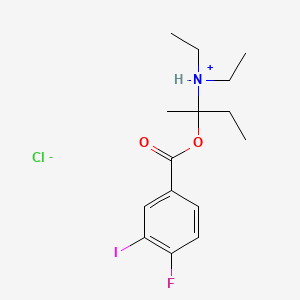
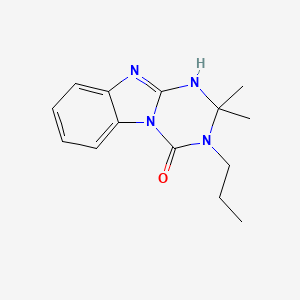
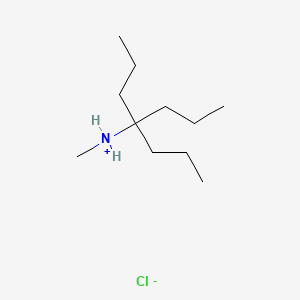
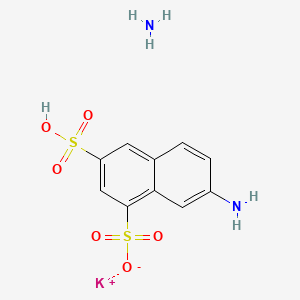
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
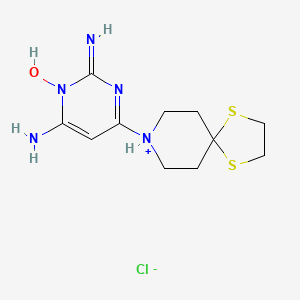
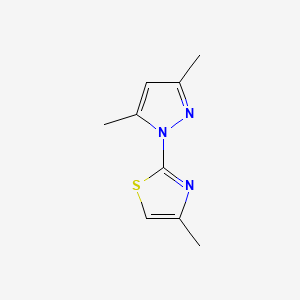
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
